1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

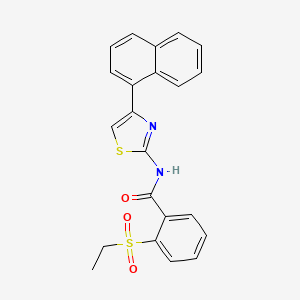

The compound “1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone” is a complex organic molecule. It contains a phenyl ring, a piperazine ring, and multiple hydroxyl groups . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl ring attached to a piperazine ring via a methylene bridge, with additional phenyl and ketone groups attached . The hydroxyl groups would likely contribute to the compound’s polarity and could be involved in hydrogen bonding.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with electrophiles . The hydroxyl groups could be involved in various reactions, such as esterification or dehydration.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure.Scientific Research Applications

Synthesis of Heterocycles

This compound plays a significant role in the synthesis of heterocycles . It is used in the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These compounds show unique biological activities and are used in the synthesis of related four-membered to seven-membered heterocycles .

Drug Research and Development

The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which can be synthesized using this compound, are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are used in the synthesis of fused ring systems .

Activation of Apoptosis Pathway in Cancer Cells

A research team from Stanford University designed a new bifunctional molecule based on the mechanism of induced proximity, successfully activating the apoptosis pathway in cancer cells . This provides a new strategy for the treatment of lymphoma .

Treatment of Lymphoma

The new bifunctional molecule designed by the Stanford University team has shown potential in the treatment of lymphoma . It has been found to upregulate hundreds of genes in DLBCL cell lines, many of which are known to be targeted by BCL6 .

Downregulation of Oncogenes

In addition to promoting apoptosis in cancer cells, the research team observed that the new molecule also downregulated the expression of the well-known oncogene MYC . This suggests that the new molecule could potentially be used as a new anti-cancer molecule .

Safety and Hazards

properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-21-9-11-22(12-10-21)14-17-18(23)8-7-16(20(17)25)19(24)13-15-5-3-2-4-6-15/h2-8,23,25H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZXDRKFYKHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B2663080.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)

![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)

![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)

![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)

![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)

![2-(4-benzylpiperidin-1-yl)-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2663101.png)